

2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid molecular weight

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Compound of Interest

Compound Name: 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

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An In-Depth Technical Guide to **2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid**: A Keystone Building Block in Modern Drug Discovery

Abstract

2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique tripartite structure, featuring a reactive boronic acid, an electron-withdrawing fluorine atom, and a solubilizing morpholine amide moiety, makes it an exceptionally valuable reagent. This guide provides a comprehensive overview of its physicochemical properties, strategic applications in drug discovery—particularly as a component in protein degraders—and practical methodologies for its use. By explaining the causal relationships behind its molecular design and experimental utility, this document serves as a technical resource for scientists aiming to leverage this compound for the synthesis of novel therapeutics.

Physicochemical Characterization and Molecular Rationale

The utility of any chemical building block is defined by its physical and chemical properties. **2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid** has been specifically designed to balance reactivity, stability, and desirable pharmacokinetic characteristics.

Core Properties

A summary of the essential quantitative data for this compound is presented below for quick reference.

Property	Value	Source(s)
Molecular Weight	253.03 g/mol	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₃ BFNO ₄	[1] [2] [4]
CAS Number	1072951-41-7	[1] [2] [4] [5]
Typical Purity	≥97%	[2] [3] [4]
Appearance	White to off-white solid	[6]
Storage Conditions	2-8°C, sealed in dry conditions	[1] [4]
Topological Polar Surface Area (TPSA)	70 Å ²	[1]
LogP (calculated)	-1.0221	[1]

Deconstruction of the Molecular Architecture

The power of this reagent lies in the synergistic contribution of its three key functional groups:

- The Phenylboronic Acid Moiety: This group is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[\[7\]](#) This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex biaryl systems, which are common motifs in drug candidates.[\[7\]](#) The boronic acid provides a stable, yet sufficiently reactive, handle for predictable and high-yield synthetic transformations.
- The Fluorine Atom: The placement of a fluorine atom ortho to the boronic acid is a deliberate strategic choice. Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. Its presence can significantly modulate the electronic properties of the aromatic ring, influencing the compound's pKa and reactivity. From a drug development

perspective, strategic fluorination is a well-established technique to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.^[7]

- The Morpholine-4-carbonyl Group: The morpholine ring is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) drug discovery.^[8] Its inclusion here serves several purposes. Firstly, the morpholine group often improves aqueous solubility and overall pharmacokinetic properties. Secondly, the amide linkage provides a rigid conformational constraint while the morpholine ring itself can participate in crucial hydrogen bonding interactions within a protein's active site. This makes the entire substituent not just a solubilizing tail, but a potential pharmacophore that contributes directly to biological activity.
^[8]

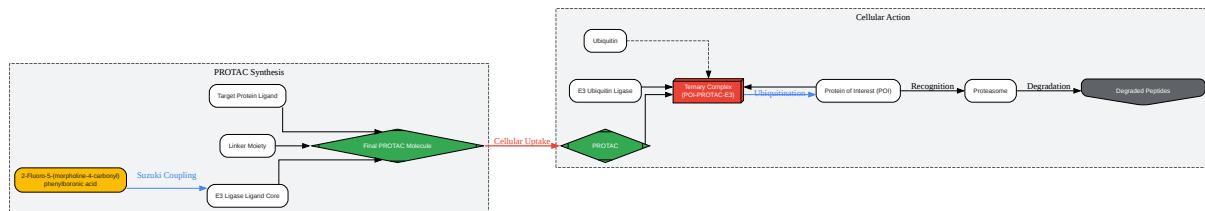
Strategic Application in Drug Discovery

While broadly applicable, **2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid** is particularly valuable as a "Protein Degrader Building Block".^[2] This positions it at the forefront of targeted protein degradation, a revolutionary therapeutic modality.

Role in Targeted Protein Degradation (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of two ligands—one that binds the target protein and one that recruits an E3 ubiquitin ligase—connected by a chemical linker. This building block is ideally suited for incorporation into the E3 ligase-binding portion or the linker of a PROTAC.

The diagram below illustrates the general workflow of PROTAC-mediated protein degradation and highlights where a building block such as this would be integrated.



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Caption: Integration of the building block into a PROTAC synthesis workflow.

The causality is clear: the boronic acid enables a robust Suzuki coupling to construct the E3 ligase ligand, while the fluoro-morpholine portion imparts favorable physicochemical properties essential for the final PROTAC molecule's efficacy and cell permeability.

Synthetic Considerations and Methodologies

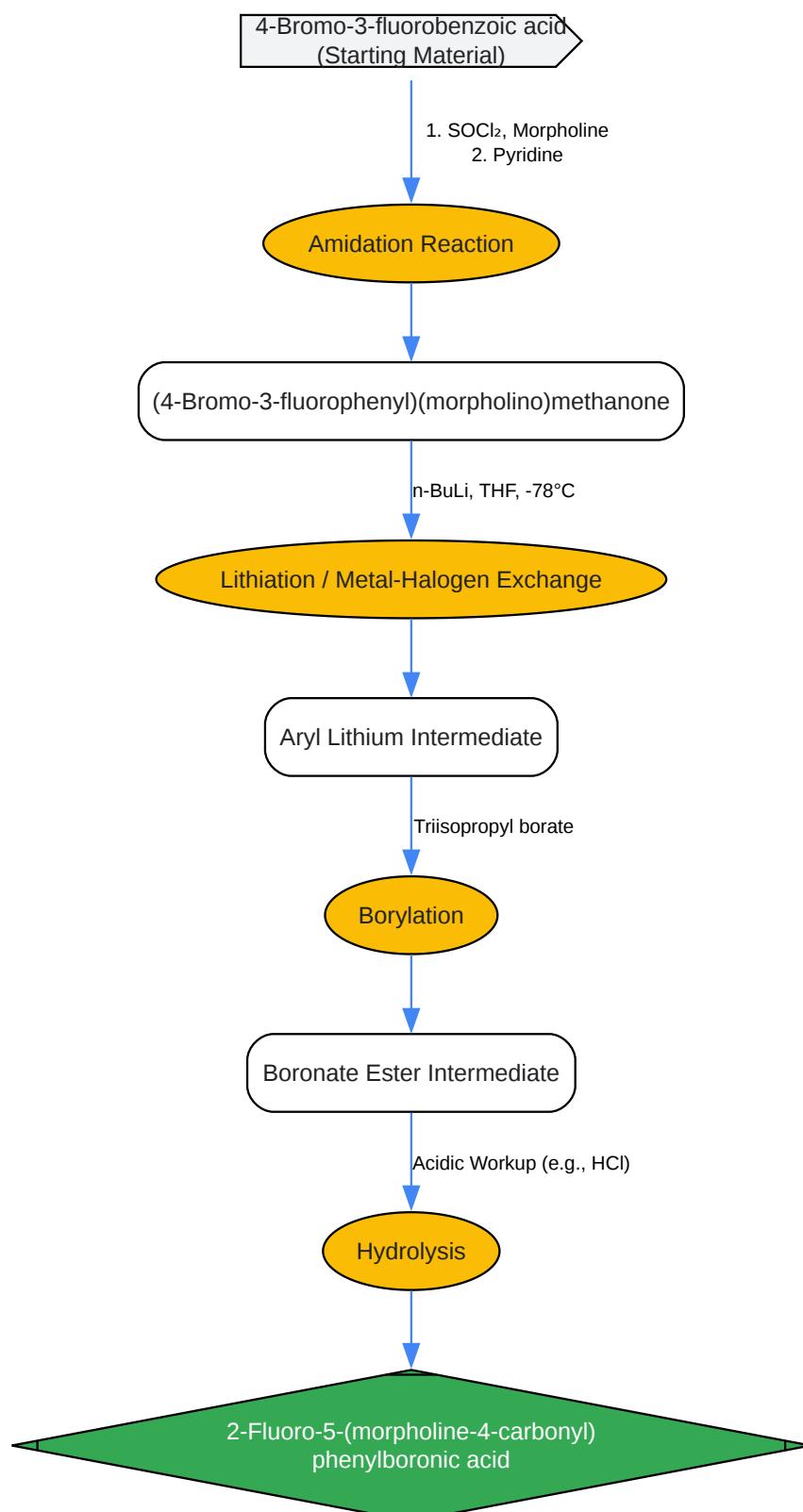
A deep understanding of a building block requires knowledge of its synthesis. While proprietary methods may vary, a plausible and logical synthetic route can be designed based on established organometallic chemistry principles.

Retrosynthetic Analysis and Proposed Workflow

A logical approach to synthesizing this molecule involves three key transformations:

- Amidation: Formation of the amide bond between a suitable benzoic acid derivative and morpholine.
- Directed Ortho-Metalation (DoM): A powerful strategy where an existing functional group directs deprotonation to an adjacent position.
- Borylation: Trapping the resulting aryl anion with a boron electrophile to form the boronic acid (or a boronate ester precursor).

The following diagram outlines this proposed synthetic pathway.

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Caption: A plausible synthetic workflow for the target molecule.

Example Protocol: Miyaura Borylation

The borylation step is critical. The following is a representative, self-validating protocol for converting an aryl halide (like the brominated intermediate shown above) to a boronate ester, which is then hydrolyzed to the final boronic acid. The rationale for each step is included to ensure trustworthiness and reproducibility.

Objective: To install a boronate ester group onto the (4-Bromo-3-fluorophenyl)(morpholino)methanone intermediate.

Materials:

- (4-Bromo-3-fluorophenyl)(morpholino)methanone (1.0 eq)
- Bis(pinacolato)diboron (B_2pin_2) (1.1 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$) (0.03 eq)
- Potassium Acetate (KOAc) (3.0 eq)
- Anhydrous 1,4-Dioxane

Procedure:

- **Inert Atmosphere:** To a flame-dried round-bottom flask, add the aryl bromide, B_2pin_2 , $Pd(dppf)Cl_2$, and KOAc.
 - **Causality:** This reaction is sensitive to oxygen and moisture. An inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and unwanted side reactions.
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas three times. Add anhydrous dioxane via syringe.
 - **Causality:** Dioxane is an excellent solvent for this reaction, and using an anhydrous grade is essential to prevent premature hydrolysis of the boronate ester and B_2pin_2 .
- **Reaction:** Stir the mixture at 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

- Causality: Heat is required to drive the catalytic cycle. KOAc acts as the base necessary for the transmetalation step. Monitoring ensures the reaction is stopped at completion, preventing byproduct formation.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
- Causality: Celite filtration is a standard and effective method for removing heterogeneous catalyst residues.
- Purification (Boronate Ester): Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
- Hydrolysis to Boronic Acid: Dissolve the purified boronate ester in a solvent mixture (e.g., THF/water). Add an acid (e.g., 1M HCl) and stir vigorously until cleavage is complete (monitored by LC-MS).
 - Causality: The pinacol ester is a protecting group for the boronic acid. Acidic hydrolysis is the standard method for deprotection to yield the final, more polar product.
- Final Isolation: Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield the final product.

Quality Control, Handling, and Storage

To ensure the integrity of experimental results, strict adherence to handling and QC protocols is mandatory.

- Quality Control: The identity and purity of **2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid** should be verified upon receipt and periodically thereafter. Standard analytical techniques include:
 - ^1H and ^{19}F NMR: To confirm the chemical structure and absence of proton- or fluorine-containing impurities.
 - LC-MS: To confirm the molecular weight and assess purity.

- Handling: As with most boronic acids, this compound should be handled in a well-ventilated area. It is classified as a warning-level hazard, with statements indicating potential for skin, eye, and respiratory irritation.[4]
- Storage: The compound is susceptible to dehydration/trimerization (forming boroxines). It must be stored sealed in a dry environment at the recommended temperature of 2-8°C to maintain its reactivity and integrity.[1][4]

Conclusion

2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is more than a simple chemical reagent; it is a product of rational molecular design tailored for the challenges of modern drug discovery. Its combination of a versatile reactive handle, a metabolically stabilizing fluorine atom, and a pharmacokinetically favorable morpholine amide group makes it a powerful tool for synthesizing complex molecules. For researchers developing targeted therapies, particularly in the burgeoning field of protein degradation, this building block offers a reliable and strategic starting point for innovation.

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References

- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Novachemistry-product-info [novachemistry.com]
- 4. aobchem.com [aobchem.com]
- 5. 1072951-41-7|(2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid [cymitquimica.com]
- 7. nbino.com [nbino.com]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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